molecular formula C20H22ClN3O5S B2871384 N-{[3-(benzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[(2-chlorophenyl)methyl]ethanediamide CAS No. 872881-37-3

N-{[3-(benzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[(2-chlorophenyl)methyl]ethanediamide

Cat. No.: B2871384
CAS No.: 872881-37-3
M. Wt: 451.92
InChI Key: HQYBNTVCCUBGAJ-UHFFFAOYSA-N
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Description

The compound N-{[3-(benzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[(2-chlorophenyl)methyl]ethanediamide belongs to a class of ethanediamide derivatives characterized by a 1,3-oxazinan core functionalized with sulfonyl and aromatic substituents. Its structure comprises:

  • A 1,3-oxazinan ring substituted at position 3 with a benzenesulfonyl group.
  • A methylene bridge (-CH₂-) linking the oxazinan ring to an ethanediamide moiety.
  • An N'-[(2-chlorophenyl)methyl] substituent on the ethanediamide, introducing a halogenated aromatic group.

Properties

IUPAC Name

N-[[3-(benzenesulfonyl)-1,3-oxazinan-2-yl]methyl]-N'-[(2-chlorophenyl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClN3O5S/c21-17-10-5-4-7-15(17)13-22-19(25)20(26)23-14-18-24(11-6-12-29-18)30(27,28)16-8-2-1-3-9-16/h1-5,7-10,18H,6,11-14H2,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQYBNTVCCUBGAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(OC1)CNC(=O)C(=O)NCC2=CC=CC=C2Cl)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[3-(benzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[(2-chlorophenyl)methyl]ethanediamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is to first synthesize the oxazinan ring, followed by the introduction of the phenylsulfonyl group and the chlorobenzyl group. The final step involves the formation of the oxalamide linkage under controlled reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-{[3-(benzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[(2-chlorophenyl)methyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

N-{[3-(benzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[(2-chlorophenyl)methyl]ethanediamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-{[3-(benzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[(2-chlorophenyl)methyl]ethanediamide involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various physiological effects. Detailed studies are required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

N-({3-[(4-Fluorophenyl)sulfonyl]-1,3-oxazinan-2-yl}methyl)-N′-[2-(2-methoxyphenyl)ethyl]ethanediamide ()

  • Molecular Formula : C₂₂H₂₆FN₃O₆S
  • Key Differences :
    • Sulfonyl Group : 4-Fluorobenzenesulfonyl instead of benzenesulfonyl.
    • Substituent : 2-(2-Methoxyphenyl)ethyl group replaces the 2-chlorophenylmethyl.
  • The 2-methoxyphenyl ethyl chain increases steric bulk and lipophilicity compared to the chlorophenyl group, which may alter membrane permeability or receptor binding .

N-({3-[(4-Fluoro-2-methylphenyl)sulfonyl]-1,3-oxazinan-2-yl}methyl)-N′-(2-methoxybenzyl)ethanediamide ()

  • Molecular Formula : C₂₃H₂₆FN₃O₆S (estimated)
  • Key Differences :
    • Sulfonyl Group : 4-Fluoro-2-methylbenzenesulfonyl.
    • Substituent : 2-Methoxybenzyl group.
  • The 2-methoxybenzyl substituent offers a balance of lipophilicity and hydrogen-bonding capacity, which could influence solubility and target affinity .

N'-{[3-(4-Fluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-(2-methylpropyl)ethanediamide ()

  • Molecular Formula : C₁₇H₂₄FN₃O₅S
  • Key Differences :
    • Substituent : 2-Methylpropyl (isobutyl) instead of 2-chlorophenylmethyl.
  • Impact :
    • The branched alkyl chain significantly increases lipophilicity, likely enhancing blood-brain barrier penetration but reducing aqueous solubility .

Structural and Functional Analysis Table

Compound Name Sulfonyl Group Substituent Molecular Weight Key Properties Hypothesized
N-{[3-(Benzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[(2-chlorophenyl)methyl]ethanediamide (Target) Benzenesulfonyl 2-Chlorophenylmethyl ~464 g/mol Moderate lipophilicity; halogenated aromatic interactions
N-({3-[(4-Fluorophenyl)sulfonyl]-1,3-oxazinan-2-yl}methyl)-N′-[2-(2-methoxyphenyl)ethyl]ethanediamide 4-Fluorobenzenesulfonyl 2-(2-Methoxyphenyl)ethyl 479.52 g/mol Enhanced metabolic stability
N-({3-[(4-Fluoro-2-methylphenyl)sulfonyl]-1,3-oxazinan-2-yl}methyl)-N′-(2-methoxybenzyl)ethanediamide 4-Fluoro-2-methylbenzenesulfonyl 2-Methoxybenzyl ~493 g/mol Steric hindrance; balanced solubility
N'-{[3-(4-Fluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-(2-methylpropyl)ethanediamide 4-Fluorobenzenesulfonyl 2-Methylpropyl (isobutyl) 401.45 g/mol High lipophilicity; BBB penetration

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